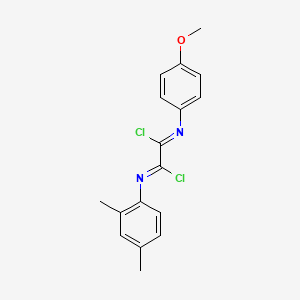
(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride is a synthetic organic compound characterized by its unique structure and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride typically involves the reaction of 2,4-dimethylphenylamine and 4-methoxyphenylamine with ethanediamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by the addition of thionyl chloride to form the dichloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride is used as a precursor for the synthesis of various organic compounds. It serves as an intermediate in the preparation of complex molecules for pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Mechanism of Action
The mechanism of action of (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-chlorophenyl)ethanebis(imidoyl) dichloride
- (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-hydroxyphenyl)ethanebis(imidoyl) dichloride
Uniqueness
Compared to similar compounds, (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct in its applications and properties.
Properties
CAS No. |
653591-84-5 |
|---|---|
Molecular Formula |
C17H16Cl2N2O |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-(4-methoxyphenyl)ethanediimidoyl dichloride |
InChI |
InChI=1S/C17H16Cl2N2O/c1-11-4-9-15(12(2)10-11)21-17(19)16(18)20-13-5-7-14(22-3)8-6-13/h4-10H,1-3H3 |
InChI Key |
GAIJOWXAFPCNMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C(C(=NC2=CC=C(C=C2)OC)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)
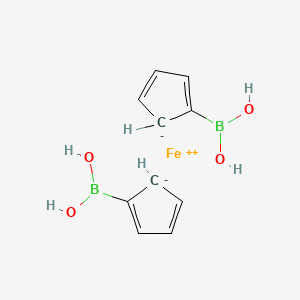
![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)

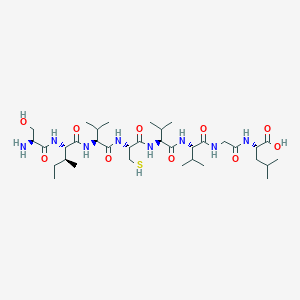
![3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-](/img/structure/B12516845.png)
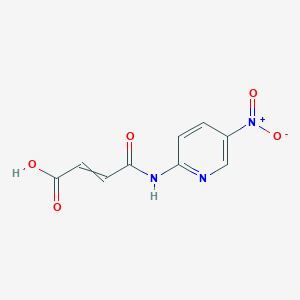
![(NE)-N-(2-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B12516850.png)
![[Ir(dFCF3ppy)2-(5,5trade mark-dCF3bpy)]PF6](/img/structure/B12516852.png)

![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)-](/img/structure/B12516867.png)
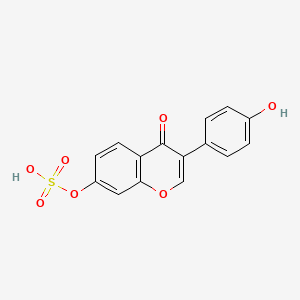
![1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12516879.png)
